

(Bromomethylene)dimethyliminium bromide electrophilicity and reactivity

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Compound of Interest

Compound Name: (Bromomethylene)dimethyliminium bromide

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An In-depth Technical Guide to the Electrophilicity and Reactivity of
(Bromomethylene)dimethyliminium bromide

Introduction: Unveiling a Potent Vilsmeier-Type Reagent

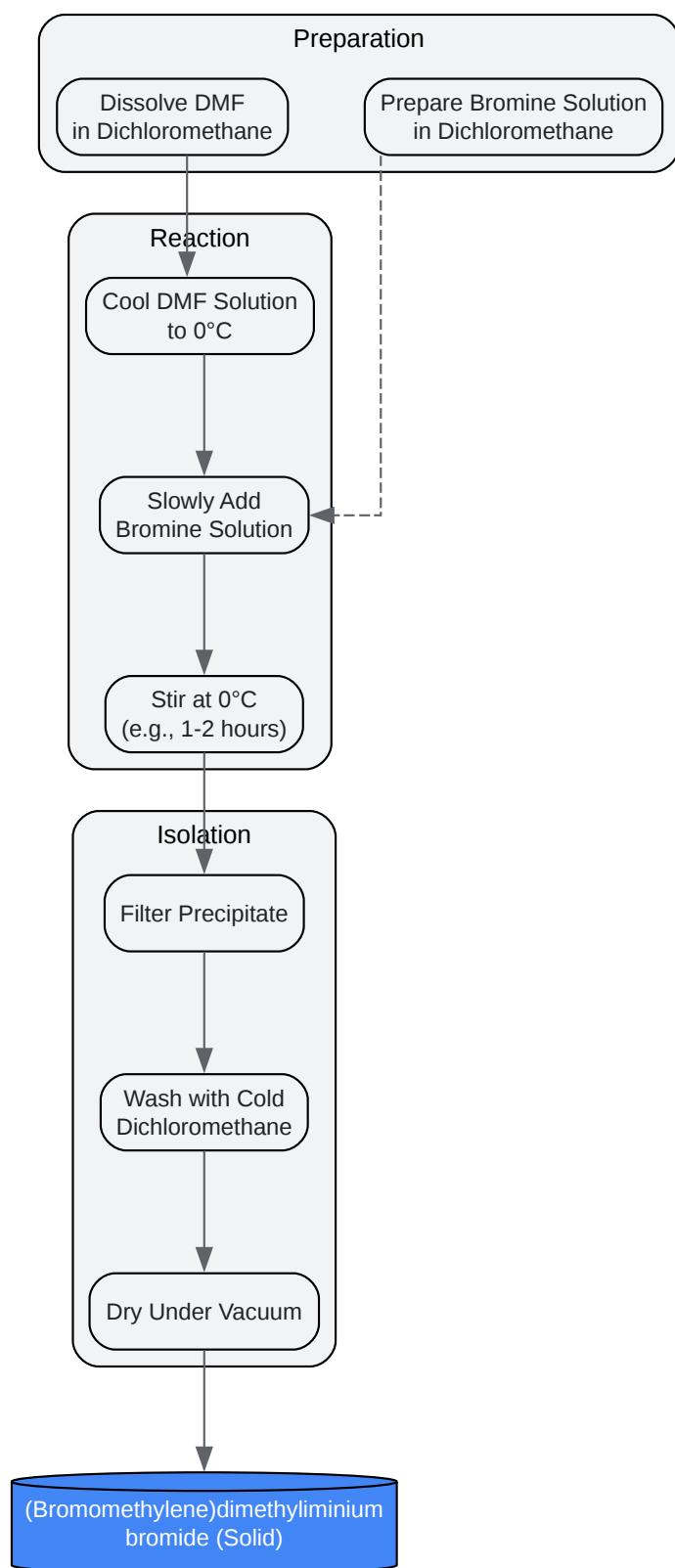
(Bromomethylene)dimethyliminium bromide, a member of the halomethyleneiminium salt family, stands as a powerful and versatile electrophilic reagent in the landscape of modern organic chemistry.^[1] Commonly referred to as a Vilsmeier-type reagent, its significance lies in its capacity to act as a potent electrophile, enabling a range of crucial chemical transformations.^[1] While the classical Vilsmeier-Haack reaction typically employs chloroiminium ions generated from reagents like phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), **(Bromomethylene)dimethyliminium bromide** serves as the bromine analogue, offering alternative reactivity and serving as a solid carrier for bromine, which mitigates the hazards associated with using molecular bromine directly.^{[1][2]} This guide provides a comprehensive exploration of its synthesis, core electrophilic nature, and diverse reactivity profile, offering field-proven insights for researchers, scientists, and professionals in drug development.

Synthesis and Characterization

The preparation of **(Bromomethylene)dimethyliminium bromide** is most directly achieved through the reaction of N,N-dimethylformamide (DMF) with elemental bromine.^[1] This reaction is typically performed at controlled low temperatures in an organic solvent such as dichloromethane, yielding the iminium salt as a crystalline solid.^[1] An alternative in-situ generation involves the reaction of triphenylphosphine with bromine in DMF.^[1]

Illustrative Synthesis Workflow

The direct bromination of DMF is a fundamental procedure for generating this reagent. The workflow ensures control over the exothermic reaction and safe handling of the reagents.



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Caption: Workflow for the synthesis of **(Bromomethylene)dimethyliminium bromide**.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for confirming the structure of **(Bromomethylene)dimethyliminium bromide**.^[1] The chemical shifts provide unambiguous evidence of the key functional groups.

Nucleus	Chemical Shift (δ) ppm (in D ₂ O)	Multiplicity	Assignment
¹ H	8.12	Singlet	CHBr
¹ H	3.45	Singlet	N(CH ₃) ₂
¹³ C	145.7	N/A	C=N ⁺
¹³ C	98.3	N/A	CHBr

Data sourced from
Benchchem.^[1]

The Core of Reactivity: Electrophilicity

The profound electrophilicity of **(Bromomethylene)dimethyliminium bromide** is centered on the carbon atom of the iminium group (C=N⁺).^[1] This high electrophilic character is a direct consequence of its electronic structure. The nitrogen atom bears a formal positive charge, which induces a strong electron-withdrawing effect, making the iminium carbon highly susceptible to attack by nucleophiles.^[1] This intrinsic reactivity is the foundation for its utility in a wide array of chemical transformations.

Caption: Factors contributing to the electrophilicity of the iminium carbon.

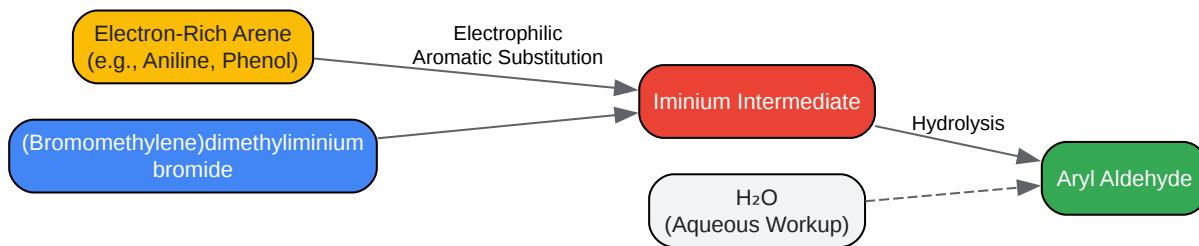
Reactivity Profile and Synthetic Applications

The reagent's high electrophilicity allows it to react with a broad range of nucleophiles, leading to diverse and synthetically valuable products.

Formylation of Electron-Rich Arenes: The Vilsmeier-Haack Reaction

The most prominent application is the Vilsmeier-Haack reaction, a reliable method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic compounds. [1][3][4] The reaction proceeds via an electrophilic aromatic substitution, where the arene attacks the electrophilic carbon of the iminium salt.[3][5][6] The resulting intermediate is then hydrolyzed during aqueous workup to yield the final aryl aldehyde.[4][5][7] This transformation is highly regioselective, with substitution typically occurring at the para position on a substituted benzene ring, or the most electron-rich position of a heterocycle, subject to steric hindrance.[3][4]

Reaction Mechanism: The mechanism involves two primary stages: the electrophilic attack followed by hydrolysis.



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Caption: The core mechanism of the Vilsmeier-Haack formylation.

Halogenation Reactions

Beyond formylation, **(Bromomethylene)dimethyliminium bromide** serves as an effective source of electrophilic bromine.[1] It has been successfully employed in the halogenation of substrates such as steroidal unsaturated ketones, producing halo-1,3-diene derivatives with improved efficiency over some traditional methods.[1]

One-Carbon Homologation

A notable application is the one-carbon homologation of aldehydes.[1][8] This process extends a carbon chain by a single atom, converting an aldehyde into a carboxylic acid derivative, a crucial transformation in the synthesis of complex organic molecules.[1][8][9]

Synthesis of Biomaterial Derivatives

The reagent has also found utility in materials science. For instance, it has been used to synthesize derivatives of cellulose, such as 6-phenyl-6-deoxy-2,3-di-O-methylcellulose, to modify properties like solubility.[\[1\]](#)[\[10\]](#)

Experimental Protocols

Adherence to precise experimental conditions is critical for achieving high yields and ensuring safety.

Protocol 1: General Procedure for Vilsmeier-Haack Formylation

This protocol is adapted from established procedures for Vilsmeier reagents and provides a robust framework for formylating an activated aromatic substrate.[\[3\]](#)

- **Reaction Setup:** To a solution of the electron-rich aromatic substrate (1.0 equiv) in a suitable solvent (e.g., DMF, Dichloromethane) in a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add **(Bromomethylene)dimethyliminium bromide** (1.2-1.5 equiv) portion-wise at 0 °C.
- **Reaction Progression:** Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). For less reactive substrates, gentle heating (40-60 °C) may be required.
- **Workup:** Upon completion, cool the reaction mixture back to 0 °C. Cautiously add a saturated aqueous solution of sodium acetate or sodium bicarbonate to hydrolyze the intermediate iminium salt. Stir vigorously for 30-60 minutes.
- **Extraction:** Dilute the mixture with water and extract the product with an organic solvent (e.g., Ethyl Acetate, Diethyl Ether).
- **Purification:** Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). After filtration, concentrate the solvent under reduced pressure. The crude residue can then be purified by silica gel column chromatography to afford the pure aldehyde.

Handling and Safety

(Bromomethylene)dimethyliminium bromide is a reactive and hazardous compound that must be handled with appropriate care.

- Hazards: It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[11]
- Precautions:
 - Work in a well-ventilated fume hood.
 - Avoid breathing dust.
 - Wear appropriate personal protective equipment (PPE), including a dust mask (type N95 or equivalent), chemical-resistant gloves, and safety goggles.[11]
- Storage: Store in a tightly sealed container in a cool, dry place. It is a combustible solid.[11]

Conclusion

(Bromomethylene)dimethyliminium bromide is a potent electrophilic agent with a broad scope of applications in organic synthesis. Its role as a key reagent in the Vilsmeier-Haack reaction for formylating electron-rich arenes is well-established, providing a reliable pathway to synthetically important aldehydes. Furthermore, its utility as a brominating agent and in one-carbon homologation reactions underscores its versatility. For researchers in drug development and materials science, a thorough understanding of its reactivity, combined with safe handling practices, unlocks a powerful tool for molecular construction and functionalization.

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